2-Amino-5-bromo-3-fluorobenzoic acid CAS number
2-Amino-5-bromo-3-fluorobenzoic acid CAS number
An In-Depth Technical Guide to 2-Amino-5-bromo-3-fluorobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-bromo-3-fluorobenzoic acid, a key halogenated building block in modern medicinal chemistry and synthetic research. We will delve into its fundamental properties, present a validated synthetic protocol with mechanistic insights, discuss analytical characterization techniques, and explore its applications in drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights to facilitate its effective use in the laboratory.
Compound Identification and Physicochemical Properties
2-Amino-5-bromo-3-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid. The strategic placement of amino, bromo, and fluoro groups on the benzoic acid scaffold makes it a versatile intermediate for creating complex molecular architectures.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 874784-14-2 .[1][2][3][4]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 874784-14-2 | [1][2][3][4] |
| Molecular Formula | C₇H₅BrFNO₂ | [2] |
| Molecular Weight | 234.02 g/mol | |
| IUPAC Name | 2-amino-5-bromo-3-fluorobenzoic acid | [2] |
| InChI Key | CLJZODGTJUYULK-UHFFFAOYSA-N | [2] |
| Appearance | Yellow solid | [1] |
| Storage | Store refrigerated in a dry, well-ventilated place. |[5] |
Synthesis and Purification: A Validated Protocol
The synthesis of 2-Amino-5-bromo-3-fluorobenzoic acid is typically achieved via electrophilic aromatic substitution on a fluorinated precursor. The following protocol is a reliable method for its preparation in a laboratory setting.[1]
Mechanistic Rationale
The synthetic strategy hinges on the regioselective bromination of 2-Amino-3-fluorobenzoic acid. The amino (-NH₂) group is a powerful activating group and is ortho-, para-directing. The carboxylic acid (-COOH) is a deactivating, meta-directing group. The fluorine (-F) is deactivating but ortho-, para-directing. The directing effects of the activating amino group dominate, guiding the incoming electrophile (Br⁺). The position para to the amino group is sterically accessible and electronically favorable, leading to the desired 5-bromo isomer. N-Bromosuccinimide (NBS) serves as a convenient and safer source of the bromine electrophile compared to liquid bromine. The reaction is conducted at a low temperature (-10 °C) to enhance selectivity and control the reaction rate, minimizing the formation of side products.
Experimental Protocol: Electrophilic Bromination
Step 1: Preparation of Starting Material
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Dissolve 2-Amino-3-fluorobenzoic acid (1.0 g, 6.45 mmol) in 10 mL of N,N-dimethylformamide (DMF) in a round-bottom flask.[1]
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Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt).[1]
Step 2: Bromination
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In a separate beaker, dissolve N-bromosuccinimide (NBS) (1.15 g, 6.45 mmol, 1.0 equivalent) in 4 mL of DMF.[1]
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Add the NBS solution dropwise to the cooled solution of the starting material over a period of 10 minutes, maintaining the temperature at -10 °C.[1]
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After the addition is complete, continue stirring the reaction mixture at -10 °C for 1 hour to ensure the reaction goes to completion.[1]
Step 3: Quenching and Isolation
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Quench the reaction by adding 50 mL of an aqueous sodium bisulfate solution. This step neutralizes any remaining NBS. A large amount of solid product will precipitate.[1]
-
Collect the precipitated solid by vacuum filtration.
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Wash the solid product with cold water to remove residual DMF and salts.
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Dry the collected solid under vacuum to yield 2-Amino-5-bromo-3-fluorobenzoic acid (Typical yield: ~1.2 g, 80%) as a yellow solid.[1]
Caption: Synthetic workflow for 2-Amino-5-bromo-3-fluorobenzoic acid.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure. The proton NMR will show characteristic shifts for the aromatic protons and the amine protons. The carbon NMR will confirm the number of unique carbon environments.
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Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the product. The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A single, sharp peak indicates a high degree of purity.
Applications in Research and Drug Development
Halogenated amino acids and their derivatives are of significant interest in medicinal chemistry.[6] The inclusion of fluorine and bromine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.
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Scaffold for Drug Discovery: This compound serves as a versatile starting material or intermediate for synthesizing more complex molecules.[7] Its functional groups (amine, carboxylic acid, bromine) provide multiple handles for subsequent chemical modifications, such as amide bond formation, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and nucleophilic substitutions.
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Modulation of Biological Activity: The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[6] The bromine atom can serve as a site for further functionalization or contribute to the molecule's interaction with biological targets through halogen bonding. Derivatives of similar halogenated benzoic acids have shown potential as anti-inflammatory and anticancer agents.[8]
Caption: Role as a versatile building block in drug discovery.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-Amino-5-bromo-3-fluorobenzoic acid.
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Hazard Identification: The compound is classified with the signal word "Warning".[2]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
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Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
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After Inhalation: Move the person to fresh air.[10]
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After Skin Contact: Wash off immediately with plenty of soap and water.[10]
-
After Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[10]
-
After Ingestion: Clean mouth with water and drink plenty of water afterwards.[10] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[5]
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Conclusion
2-Amino-5-bromo-3-fluorobenzoic acid (CAS: 874784-14-2) is a high-value chemical intermediate with significant applications in synthetic and medicinal chemistry. Its well-defined synthesis, coupled with the versatile reactivity of its functional groups, makes it an indispensable tool for the development of novel therapeutic agents and other complex organic molecules. Adherence to the outlined synthetic protocols and safety guidelines will ensure its effective and safe utilization in research and development endeavors.
References
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2-amino-3-bromo-5-fluorobenzoic acid - ChemBK. [Link]
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2-amino-5-bromo-3-fluorobenzoic acid,CAS No.874784-14-2. [Link]
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2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | C7H4BrClFNO2 | CID 118010157 - PubChem. [Link]
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2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]
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2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. [Link]
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Applications of fluorine-containing amino acids for drug design - PubMed. [Link]
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The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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